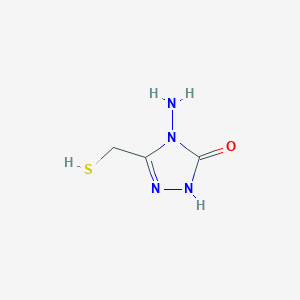
4-Amino-3-(sulfanylmethyl)-1H-1,2,4-triazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-3-(sulfanylmethyl)-1H-1,2,4-triazol-5-one, commonly known as ATSMT, is a heterocyclic compound with potential biological activities. It belongs to the class of 1,2,4-triazole derivatives and has been extensively studied for its wide range of applications in the field of medicinal chemistry, biochemistry, and pharmacology.
Mechanism Of Action
The exact mechanism of action of ATSMT is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes, such as xanthine oxidase and tyrosinase, which are involved in various metabolic processes.
Biochemical And Physiological Effects
ATSMT has been shown to exhibit a range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and antidiabetic activities. It has also been reported to enhance the immune system and exhibit neuroprotective effects.
Advantages And Limitations For Lab Experiments
One of the major advantages of ATSMT is its broad spectrum of biological activities, which makes it a potential candidate for the development of novel drugs. However, its low solubility in water and poor bioavailability are major limitations for its use in lab experiments.
Future Directions
There are several future directions for the research on ATSMT. One potential area of focus is the development of new synthetic methods for the preparation of ATSMT and its analogs. Another area of research could be the investigation of its potential role in the treatment of various diseases, such as cancer, diabetes, and inflammation. Additionally, the development of novel drug delivery systems for ATSMT could improve its bioavailability and enhance its therapeutic potential.
Conclusion:
In conclusion, ATSMT is a heterocyclic compound with potential biological activities. Its broad spectrum of activities makes it a promising candidate for the development of novel drugs. Further research is needed to fully understand its mechanism of action and to explore its potential applications in the treatment of various diseases.
Synthesis Methods
ATSMT can be synthesized by various methods, including the reaction of 4-amino-3-mercapto-1,2,4-triazole with chloroacetic acid, followed by cyclization in the presence of sodium hydroxide. Another method involves the reaction of 4-amino-3-mercapto-1,2,4-triazole with acetic anhydride, followed by oxidation with hydrogen peroxide.
Scientific Research Applications
ATSMT has been widely studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It has also been investigated for its role in the treatment of diabetes, inflammation, and neurological disorders.
properties
CAS RN |
183376-67-2 |
|---|---|
Product Name |
4-Amino-3-(sulfanylmethyl)-1H-1,2,4-triazol-5-one |
Molecular Formula |
C3H6N4OS |
Molecular Weight |
146.17 g/mol |
IUPAC Name |
4-amino-3-(sulfanylmethyl)-1H-1,2,4-triazol-5-one |
InChI |
InChI=1S/C3H6N4OS/c4-7-2(1-9)5-6-3(7)8/h9H,1,4H2,(H,6,8) |
InChI Key |
WOZRRBOCVCBQEB-UHFFFAOYSA-N |
SMILES |
C(C1=NNC(=O)N1N)S |
Canonical SMILES |
C(C1=NNC(=O)N1N)S |
synonyms |
3H-1,2,4-Triazol-3-one,4-amino-2,4-dihydro-5-(mercaptomethyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



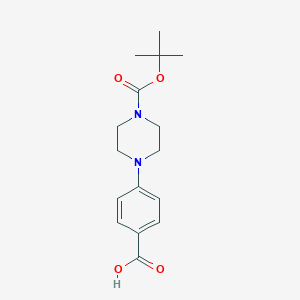
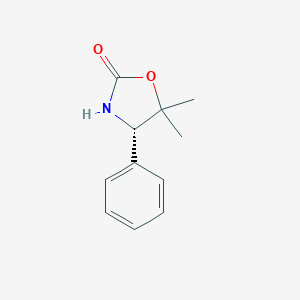
![4-(5-Chloro-2H-benzo[d][1,2,3]triazol-2-yl)-3-hydroxyphenyl benzoate](/img/structure/B69560.png)
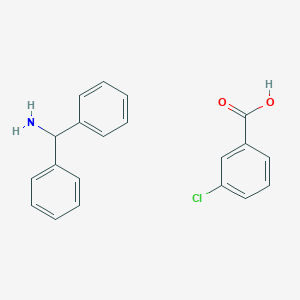
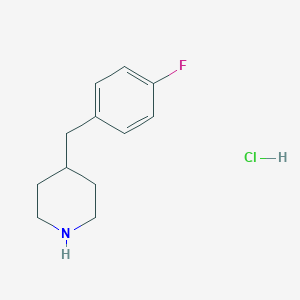
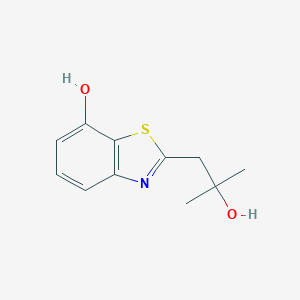


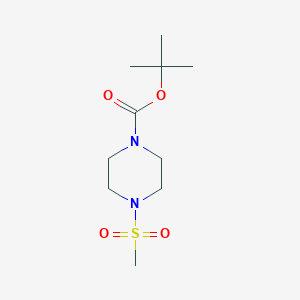




![Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate](/img/structure/B69587.png)